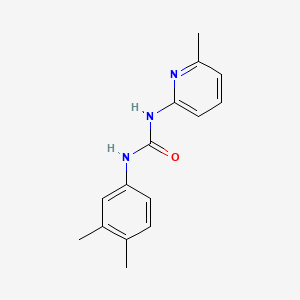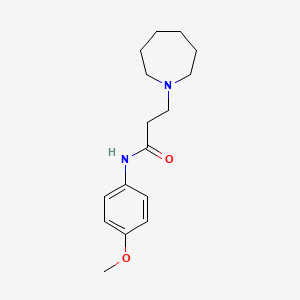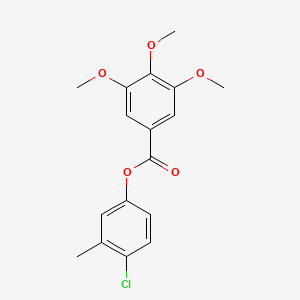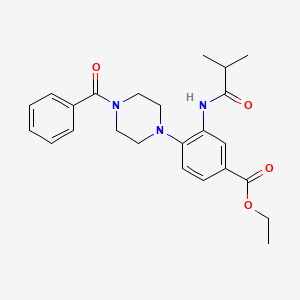
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as DMMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMPU is a urea-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves its ability to selectively bind to and modulate the activity of certain enzymes and receptors. Specifically, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to bind to the nicotinic acetylcholine receptor, leading to modulation of its activity. This receptor is involved in a variety of physiological processes, including learning and memory. By modulating its activity, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea may be able to improve cognitive function and memory.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a variety of biochemical and physiological effects, including the ability to improve cognitive function and memory. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety disorders and epilepsy.
実験室実験の利点と制限
One advantage of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its ability to selectively inhibit certain enzymes and receptors, making it a valuable tool for researchers studying these targets. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is relatively easy to synthesize and can be obtained in large quantities.
One limitation of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its potential toxicity, which may limit its use in certain experiments. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a relatively short half-life in the body, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research involving N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea analogs with improved selectivity and potency. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea as a potential treatment for cognitive disorders such as Alzheimer's disease.
In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications in various fields of scientific research.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 3,4-dimethylaniline with 6-methyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative using phosgene or a similar reagent. The resulting N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea compound is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been used in a variety of scientific research applications due to its ability to selectively inhibit certain enzymes and receptors. For example, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, potentially leading to improved cognitive function.
In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to and modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the NMDA receptor. These receptors are involved in a variety of physiological processes, including learning and memory.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-7-8-13(9-11(10)2)17-15(19)18-14-6-4-5-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJRPNBEDTQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)

![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)

![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)